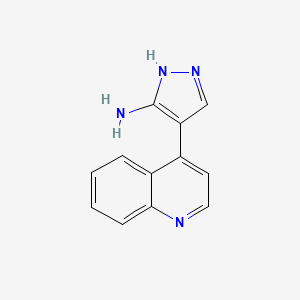
4-(quinolin-4-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a compound that contains a quinoline group. Quinoline is an organic compound derived from quinoline . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, such as Gould–Jacobs, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .Physical And Chemical Properties Analysis
Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base with the molecular formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Applications De Recherche Scientifique
Pharmacology: Antitubercular and Antibacterial Agents
The compound has been explored for its potential in treating infectious diseases. Novel trifluoro methyl-containing quinolino-pyrazoles, which include derivatives of 4-(quinolin-4-yl)-1H-pyrazol-5-amine, have been synthesized and screened for their antitubercular and antibacterial activities . These studies are crucial as they contribute to the development of new medications against resistant strains of tuberculosis and other bacterial infections.
Medicinal Chemistry: Anti-Influenza Virus Agents
In the realm of medicinal chemistry, derivatives of this compound have been designed and synthesized as novel anti-influenza agents . The target compounds have shown significant activity against various influenza virus strains, highlighting the compound’s role in the development of new antiviral drugs.
Material Science: Development of Organic Materials
Quinazolinones, which can be synthesized from compounds like 4-(quinolin-4-yl)-1H-pyrazol-5-amine, have broad applications in material science . They can be used in the development of new organic materials with potential uses in electronics, photonics, and as catalysts in various chemical reactions.
Chemical Synthesis: Green Chemistry Approaches
The compound serves as a building block in the synthesis of biologically active molecules. Its use in green chemistry is being explored to develop more sustainable and environmentally friendly chemical processes .
Mécanisme D'action
Target of Action
The compound “4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a quinolinyl-pyrazole derivative . Quinolinyl-pyrazoles have been studied for their interactions with cells and their efficacy against typical drugs in the market . .
Mode of Action
It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria . The mode of action of quinoline derivatives often involves interactions with cellular targets, leading to changes in cellular function .
Biochemical Pathways
Quinolinyl-pyrazoles have been studied for their interactions with cells . These interactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Quinolinyl-pyrazoles have been studied for their efficacy against typical drugs in the market . This suggests that the compound could have potential therapeutic effects.
Safety and Hazards
Orientations Futures
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the study and development of new methods and synthetic approaches towards these compounds are of great interest .
Propriétés
IUPAC Name |
4-quinolin-4-yl-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBFPXGFSEYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)
![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)


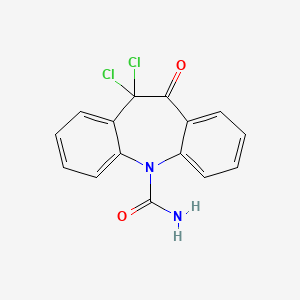
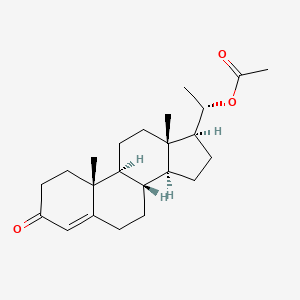
![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)
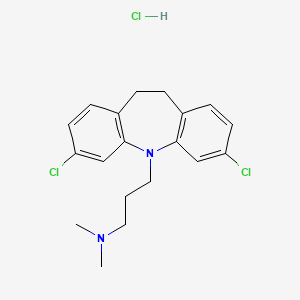
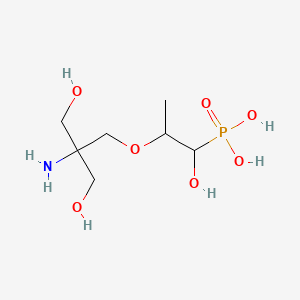

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)